molecular formula C8H8N2OS B7576915 N-(1-cyanoethyl)thiophene-3-carboxamide

N-(1-cyanoethyl)thiophene-3-carboxamide

Cat. No. B7576915
M. Wt: 180.23 g/mol
InChI Key: XCLHSAXNRDEGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanoethyl)thiophene-3-carboxamide, also known as CTCA, is a synthetic compound that has drawn significant attention in the field of scientific research. It is a member of the thiophene family of compounds and has a wide range of applications in various fields, including chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of N-(1-cyanoethyl)thiophene-3-carboxamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyanoethyl)thiophene-3-carboxamide is its synthetic accessibility. This compound can be synthesized in a relatively straightforward manner, which makes it an attractive building block for the synthesis of more complex molecules. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the scientific research of N-(1-cyanoethyl)thiophene-3-carboxamide. One potential direction is the development of this compound-based materials for use in organic electronics. Another potential direction is the investigation of the therapeutic potential of this compound in the treatment of type 2 diabetes and other metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for the treatment of inflammatory and neurodegenerative diseases.
In conclusion, this compound is a synthetic compound that has a wide range of applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be a valuable building block for the development of new materials and therapeutic agents.

Synthesis Methods

The synthesis of N-(1-cyanoethyl)thiophene-3-carboxamide involves the reaction of 3-thiophenecarboxylic acid with cyanogen bromide in the presence of triethylamine. This reaction yields this compound as the final product. The purity and yield of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(1-cyanoethyl)thiophene-3-carboxamide has been extensively studied for its various scientific research applications. One of the primary applications of this compound is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of electronic devices. This compound has also been used in the synthesis of thiophene-based polymers, which have potential applications in optoelectronics and photovoltaic devices.

properties

IUPAC Name

N-(1-cyanoethyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-6(4-9)10-8(11)7-2-3-12-5-7/h2-3,5-6H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLHSAXNRDEGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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